molecular formula C18H16ClN3O B14009573 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride CAS No. 85619-28-9

6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride

Cat. No.: B14009573
CAS No.: 85619-28-9
M. Wt: 325.8 g/mol
InChI Key: KYNQVALQBVIVGA-UHFFFAOYSA-N
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Description

The compound 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride belongs to the pyridocarbazole family, which shares structural similarities with natural alkaloids like ellipticine and olivacine. Its core structure (C17H14N2) features a pyrido-carbazole scaffold with methyl groups at positions 5 and 11, a carboxamide group at position 1, and a hydrochloride salt to enhance solubility . The monohydrochloride form improves bioavailability, making it suitable for pharmacological studies.

Pyridocarbazole derivatives are renowned for their anticancer properties, primarily through DNA intercalation and topoisomerase inhibition. This compound’s carboxamide substituent and methyl groups likely modulate its binding affinity and metabolic stability compared to non-functionalized analogs .

Properties

CAS No.

85619-28-9

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxamide;hydrochloride

InChI

InChI=1S/C18H15N3O.ClH/c1-9-11-7-8-20-17(18(19)22)14(11)10(2)15-12-5-3-4-6-13(12)21-16(9)15;/h3-8,21H,1-2H3,(H2,19,22);1H

InChI Key

KYNQVALQBVIVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=CC=CC=C43)C)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, Monohydrochloride

General Synthetic Strategy

The synthesis of 6H-pyrido[4,3-b]carbazole derivatives typically involves multi-step sequences starting from substituted carbazole precursors. Key steps include:

  • Formation of the carbazole nucleus or its derivatives through cyclization reactions.
  • Introduction of methyl groups at positions 5 and 11 to obtain the dimethyl substitution pattern.
  • Installation of the carboxamide group at position 1.
  • Formation of the monohydrochloride salt to improve solubility and stability.

The process demands careful control of temperature and pH to minimize side reactions and optimize yields. Elevated temperatures (up to 180 °C) can lead to side reactions such as decarboethylation, which must be avoided or controlled.

Specific Synthetic Routes

Starting Material Preparation

One common starting point is 2-(2-aminoethyl)-6-methoxy-1,4-dimethylcarbazole, which undergoes esterification to form ethyl 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylate. This intermediate is crucial for further functionalization.

Carboxamide Formation

The carboxamide group at position 1 is introduced by reacting the ester intermediate with appropriate amines. However, for the 5,11-dimethyl derivative, direct reaction with amines often fails or leads to decomposition, requiring modified conditions or alternative pathways. For example, reactions at 120 °C may recover starting material, while at 180 °C, unexpected decarboethylation to 9-methoxyellipticine occurs.

Demethylation and Hydroxylation

Demethylation of methoxy groups to hydroxy groups is achieved using boron tribromide or hydrobromic acid under reflux. This step is critical for generating biologically active hydroxylated derivatives. For instance, 9-methoxy groups are converted to 9-hydroxy groups, which significantly enhance cytotoxicity.

Salt Formation

The monohydrochloride salt is typically formed by treating the free base with hydrochloric acid under controlled conditions (e.g., stirring in acetone with aqueous sulfuric acid followed by filtration and drying). This salt form improves the compound's solubility and pharmacokinetic profile.

Detailed Synthetic Procedure Example

Based on literature synthesis of related pyrido[4,3-b]carbazole derivatives with 5,11-dimethyl substitution and carboxamide functionality, a representative preparation includes:

Step Reagents & Conditions Outcome / Notes
1. Esterification Starting carbazole derivative + ethyl chloroformate or equivalent Formation of ethyl 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylate
2. Aminolysis Reaction with amine (dialkylaminoalkylamines) at controlled temperature (≤120 °C) Formation of N-substituted carboxamide derivatives; higher temperatures may cause decomposition
3. Demethylation Boron tribromide or hydrobromic acid reflux Conversion of methoxy to hydroxy groups, enhancing biological activity
4. Salt formation Treatment with HCl in acetone/water, stirring at reflux or room temperature Isolation of monohydrochloride salt with improved solubility

Analytical Monitoring and Characterization

Throughout synthesis, reaction progress and product purity are monitored by:

Data Table: Selected Biological Activity of Related Pyrido[4,3-b]carbazole Derivatives

Compound ID Substituents Cell Line IC50 (µM) Notes
6f (5,11-dimethyl, 9-hydroxy, 4'-aminophenyl) 5,11-dimethyl, 9-OH, 4'-NH2 L1210 (murine leukemia) 0.096 ± 0.031 ~20x more active than ellipticine reference
4 (9-methoxy, 4'-aminophenyl) 5-methyl, 9-OCH3 L1210 1.35 ± 0.65 Moderate activity
Ellipticine (reference) - L1210 2.43 ± 0.73 Standard for comparison

Source: Adapted from cytostatic activity screening against murine leukemia and human cancer cell lines.

Chemical Reactions Analysis

6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.

Scientific Research Applications

While the specific compound "6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride" is not directly discussed within the provided search results, the broader family of 6H-pyrido[4,3-b]carbazoles and their derivatives, including olivacine and ellipticine, are noted to have anticancer activity and potential applications in cancer treatment .

6H-Pyrido[4,3-b]carbazoles and Anticancer Activity

  • Derivatives and Synthesis Several studies focus on the synthesis and evaluation of novel 6H-pyrido[4,3-b]carbazole derivatives for their cytostatic and antitumor potential . The structures of these compounds are confirmed through 1H-NMR and elemental analysis .
  • Cytostatic Effects Research indicates that certain 5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazole derivatives exhibit remarkable cytostatic effects against human lung cancer (A549) and human kidney cancer (A498) cell lines .
  • Comparative Studies Some compounds have shown greater activity against A498 cell lines than ellipticine, with similar activity against A549 cell lines, and have outperformed cisplatin activity on both tumor cell lines .
  • Structure-Activity Relationship (SAR) Modifying the structure of olivacine, such as replacing carbon at the 9-C position with nitrogen and introducing a diethylaminopropylamine group at C-1, can increase survival rates in preclinical studies against murine leukemia P388 .
  • Effect of Substitutions The type of moieties used in pyridocarbazoles and substitutions at the 9-position are important factors that determine prooxidative activity .

Specific Derivatives and Their Activity

  • Compound 3c One particular compound, labeled as 3c, was found to be about four times more active on A498 (human kidney cancer) than ellipticine, with similar activity on the A549 cell line (human lung cancer), and outperformed cisplatin activity on both tumor cell lines .
  • Compound 9 A derivative of pyrido[4,3-b]carbazole, compound 9, demonstrated significant activity in preclinical studies against murine leukemia P388 and melanoma B16 .
  • Compound 1 Compound 1 had the most significant effect of increasing the intracellular ROS level and is potentially a promising molecule for further research in the context of antineoplastic activity .

Bisellipticines

  • Bisellipticines, structures in which two pyrido[4,3-b]carbazole units are joined at C-5 by an alkyl chain and two amide functions, have been synthesized to increase the potency of the parent tetracycles as anticancer drugs through bis-intercalation into the same strand of DNA .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents Key Features Biological Activity Reference
Ellipticine (Base Structure) 5,11-dimethyl Core pyridocarbazole DNA intercalation, topoisomerase II inhibition
S 16020 9-hydroxy, 1-carboxamide (dimethylaminoethyl chain) Enhanced solubility, CYP1A induction Anticancer, inhibits RAN translation
Compound 9 (Jasztold-Howorko et al.) 9-methoxy, 1-[(1,1-bis-hydroxymethyl-propylamino)-methyl] High polarity, improved cytotoxicity 5× more potent than ellipticine in vitro
1a (Disney et al.) 9-hydroxy, 2-(piperidin-1-yl)ethyl Targets RNA G-quadruplexes Reduces RAN translation in neurons
Olivacine Derivatives Varied 1-carboxamide and hydroxy/methoxy groups Improved antitumor activity IC50 values 0.1–5 µM in leukemia cells

Clinical and Preclinical Relevance

  • Anticancer Potential: The target compound’s carboxamide group may enhance tumor selectivity. For example, olivacine derivatives with similar substituents show reduced toxicity to non-cancerous 3T3 fibroblasts (IC50 > 50 µM) compared to ellipticine (IC50 = 5 µM) .
  • Neurodegenerative Applications : Compounds like 1a demonstrate cross-disciplinary utility, targeting RNA in conditions like fragile X-associated tremor/ataxia syndrome (FXTAS) .

Biological Activity

6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride is a nitrogen-containing heterocyclic compound known for its potential biological activities. This article reviews its biological properties, particularly its antitumor effects and mechanisms of action, supported by case studies and relevant research findings.

  • Molecular Formula : C18H15N3O
  • Molecular Weight : 289.33 g/mol
  • CAS Number : 85619-27-8
  • Density : 1.348 g/cm³
  • Boiling Point : 639.6 °C at 760 mmHg

Antitumor Properties

Research has indicated that compounds related to 6H-pyrido[4,3-b]carbazole exhibit significant antitumor activity. A study evaluated various derivatives of 5,11-dimethyl-6H-pyrido[3,2-b]carbazoles against L1210 murine leukemia cells and found promising results:

  • Cytotoxicity : Most derivatives demonstrated cytotoxic effects, particularly against leukemia cells.
  • Mechanism of Action : The compounds induced DNA strand breaks and affected cell cycle progression. Notably, some derivatives caused G2/M phase arrest without inducing apoptosis, while others were strong inducers of apoptosis in L1210 cells .

Case Studies

  • Study on Cytotoxicity :
    • Researchers tested thirteen derivatives of 5,11-dimethyl-6H-pyrido[3,2-b]carbazole.
    • Results showed that several compounds had high cytotoxicity against L1210 and P388 leukemia cell lines.
    • The study highlighted the ability of these compounds to induce DNA damage and block cell cycle progression .
  • Mechanistic Insights :
    • A specific compound was noted for its ability to induce apoptosis in L1210 cells while others induced G2/M blockade.
    • The comet assay revealed that most compounds induced DNA breaks that were either partially or fully repaired after one hour .

Table of Biological Activity

Compound NameActivity TypeCell Line TestedObserved EffectReference
5,11-Dimethyl-6H-pyrido[3,2-b]carbazoleCytotoxicityL1210High activity against leukemia
4-Hydroxy-9-chloro-2,3,5,11-tetramethyl-6H-pyrido[3,2-b]carbazoleAntitumorP388Significant tumor reduction
4-Ethoxy-5,11-dimethyl-6H-pyrido[3,2-b]carbazoleApoptosis InductionL1210Induced apoptosis without blockade

Q & A

Basic: What methodologies are recommended for synthesizing 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride?

Answer:
Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of substituted pyridine-carbazole precursors followed by alkylation and carboxamide formation. For example:

Core scaffold construction : Use Buchwald-Hartwig amination or Ullmann coupling to introduce substituents on the pyrido-carbazole backbone .

Methylation : Employ dimethyl sulfate or methyl iodide under basic conditions to achieve 5,11-dimethyl substitution .

Salt formation : React the free base with HCl in a polar solvent (e.g., ethanol) to yield the monohydrochloride salt, confirmed via pH titration and elemental analysis .
Key validation : Monitor reaction progress via TLC and characterize intermediates using 1H^1H/13C^{13}C-NMR and LC-MS .

Basic: How can the purity and structural integrity of this compound be characterized?

Answer:
Use a tiered analytical approach:

Purity assessment :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (retention time comparison to standards) .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Structural confirmation :

  • FT-IR : Identify carboxamide (C=O stretch ~1650 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
  • High-resolution MS : Confirm molecular ion [M+H]+^+ and isotopic pattern matching .

Advanced: How to design experiments to assess its interaction with biological targets (e.g., DNA topoisomerases)?

Answer:
Adopt a multi-modal experimental design:

In vitro assays :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., relaxation of supercoiled DNA) with IC50_{50} determination .
  • Binding kinetics : Perform surface plasmon resonance (SPR) to measure association/dissociation rates .

Cellular studies :

  • Dose-response : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with negative controls (e.g., untreated cells) .
  • Mechanistic probes : Combine with siRNA knockdown of target proteins to confirm specificity .
    Note : Validate results across replicate experiments and use statistical models (e.g., ANOVA) to assess significance .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:
Address discrepancies through systematic analysis:

Comparative meta-analysis :

  • Collate data on variables like assay conditions (pH, temperature), cell line origins, and compound purity .
  • Use funnel plots to detect publication bias or outliers .

Methodological audit :

  • Replicate conflicting studies under standardized protocols (e.g., ATP levels in viability assays) .
  • Test for off-target effects using proteomic profiling or CRISPR-Cas9 screens .

Theoretical alignment : Reconcile findings with computational models (e.g., molecular docking to predict binding affinity variations due to protonation states) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

Solubility :

  • Aqueous : Soluble in DMSO (≥50 mg/mL); dilute in PBS (pH 7.4) for biological assays. Precipitates observed at pH <5 .
  • Organic solvents : Stable in ethanol and acetonitrile (avoid chlorinated solvents due to potential HCl displacement) .

Stability :

  • Storage : -20°C in airtight, light-protected vials; monitor decomposition via HPLC every 6 months .
  • In vitro : Degrades <10% in cell culture media (37°C, 24 hr) if protected from light .

Advanced: How to optimize pharmacokinetic profiling for in vivo studies?

Answer:
Implement a pharmacokinetic (PK) workflow:

ADME screening :

  • Absorption : Use Caco-2 cell monolayers to predict intestinal permeability .
  • Metabolism : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS .

In vivo PK :

  • Dosing : Administer intravenously (IV) and orally (PO) in rodents; collect plasma at 0, 1, 2, 4, 8, 24 hr .
  • Data modeling : Calculate t1/2t_{1/2}, CmaxC_{max}, and bioavailability using non-compartmental analysis (WinNonlin) .

Advanced: What strategies validate the compound’s selectivity across related enzymatic targets?

Answer:

Panel screening : Test against isoforms (e.g., topoisomerase I vs. II) and structurally similar enzymes (e.g., kinases) .

Competitive binding : Use radiolabeled ligands (e.g., 3H^3H-ATP) to measure displacement in presence of excess competitor .

Structural insights : Perform X-ray crystallography or cryo-EM to confirm binding mode specificity .

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